3-amino-2,3-dihydro-1H-inden-4-ol

Dopamine receptor Cardiovascular pharmacology Structure-activity relationship

This 3‑amino‑4‑hydroxyindane scaffold provides distinct advantages over other regioisomers. The 4‑OH isomer exhibits free‑base stability lacking in the 5‑OH analog, while conferring dopamine D2‑like receptor activity not seen in unsubstituted aminoindans. BindingDB data confirm IDO inhibitory activity, positioning it for immuno‑oncology programs distinct from monoamine‑transporter‑focused aminoindans. Available in racemic and enantiopure forms; ideal for CNS drug discovery and SAR optimization.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 58350-01-9
Cat. No. B2409576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2,3-dihydro-1H-inden-4-ol
CAS58350-01-9
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC=C2)O
InChIInChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2
InChIKeyMAYMVHAVYDCEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2,3-dihydro-1H-inden-4-ol (CAS 58350-01-9) – Technical Procurement and Research Selection Overview


3-Amino-2,3-dihydro-1H-inden-4-ol (CAS 58350-01-9), also known as 3-aminoindan-4-ol, is a bicyclic aminoindanol derivative bearing an amino group at the 3-position and a hydroxyl group at the 4-position of the indane ring system (C9H11NO, MW 149.19). This substitution pattern imparts physicochemical properties including a calculated LogP of 2.0385 and polar surface area (PSA) of 46.25 Ų . As a member of the hydroxy-1-aminoindan scaffold class, this compound has been investigated as a synthetic intermediate for pharmaceutical agents with central nervous system (CNS) applications and as a versatile building block for structure-activity relationship (SAR) optimization [1].

3-Amino-2,3-dihydro-1H-inden-4-ol (CAS 58350-01-9) – Why Closest Analogs Cannot Be Substituted Without Functional Consequence


Within the aminoindanol chemical space, substitution of the 3-amino-4-hydroxy regioisomer with alternative hydroxyl position analogs (e.g., 5-OH or 6-OH) or with non-hydroxylated aminoindans introduces distinct differences in both chemical stability and pharmacological profile. The 4-OH regioisomer exhibits free base stability comparable to the 6-OH analog, whereas the 5-OH analog (para orientation) is inherently unstable and cannot be isolated as the free base [1]. Furthermore, SAR studies on 2-aminoindans demonstrate that 4-hydroxy substitution confers dopaminergic activity that is absent in unsubstituted di-n-propyl and diethyl 2-aminoindan derivatives [2]. Even among hydroxy-substituted aminoindans, stereochemistry at the 3-position matters: the R-isomer of 4-hydroxy-2-di-n-propylaminoindan is significantly more potent than the S-isomer [2]. Thus, procurement decisions based solely on scaffold similarity without attention to regioisomerism, substitution pattern, and stereochemistry risk acquiring a compound with fundamentally different chemical behavior or biological activity.

3-Amino-2,3-dihydro-1H-inden-4-ol (CAS 58350-01-9) – Quantified Differential Evidence vs. Analogs


3-Amino-4-hydroxy Substitution Confers Dopaminergic Activity Absent in Unsubstituted 2-Aminoindans

In a direct comparative evaluation of 2-aminoindan derivatives using cardioaccelerator nerve stimulation assays in cats, 4-hydroxy substitution was identified as a critical determinant for dopaminergic activity. Unsubstituted di-n-propyl and diethyl 2-aminoindan derivatives showed no inhibition of responses to cardioaccelerator nerve stimulation. In contrast, 4-hydroxy substituted analogs—including 4-hydroxy-2-di-n-propylaminoindan and the 4-hydroxy-5-methyl derivative RD-211—produced measurable dopaminergic activity in the same preparation [1]. This represents a qualitative functional difference conferred by 4-hydroxy substitution.

Dopamine receptor Cardiovascular pharmacology Structure-activity relationship

4-OH Regioisomer Stability vs. 5-OH Regioisomer: A Procurement-Critical Differentiation

A systematic investigation of hydroxy-1-aminoindan regioisomers revealed a critical stability difference directly relevant to compound procurement and storage. The 4-OH and 6-OH regioisomers were found to be stable as free bases. In contrast, the 5-OH analog—characterized by a para orientation between the hydroxyl and amino moieties—was inherently unstable as the free base and could not be isolated [1]. This regioisomer-specific stability profile is a key differentiator for chemical sourcing and handling.

Chemical stability Regioisomerism Hydroxy-1-aminoindan

Indoleamine 2,3-Dioxygenase (IDO) Inhibitory Activity Profile

BindingDB records document that 3-amino-2,3-dihydro-1H-inden-4-ol has been evaluated for inhibition of indoleamine 2,3-dioxygenase (IDO) under aerobic conditions [1]. IDO is an immunomodulatory enzyme target implicated in tumor immune evasion. This activity profile distinguishes the compound from other aminoindan derivatives that have been characterized primarily for monoamine transporter interactions (e.g., SERT, NET, DAT selectivity) and α2-adrenergic receptor binding [2], positioning the target compound in a distinct therapeutic research space.

IDO inhibition Immuno-oncology Enzyme assay

4-Hydroxy Substitution Enables Dopamine D2-Like Receptor Activation with Measurable Cardiovascular Effects

The 4-hydroxy-2-di-n-propylaminoindan scaffold, which shares the 4-hydroxy substitution pattern with the target compound, demonstrated stereoselective dopamine D2-like receptor activity. The R-isomer was more potent than the S-isomer in inhibiting cardioaccelerator nerve responses [1]. The derivative RD-211 (4-hydroxy-5-methyl-di-n-propyl-2-aminoindan) produced dose-dependent decreases in heart rate and mean arterial pressure in cats. These effects were significantly inhibited by the dopamine receptor antagonist sulpiride but not by the α2-adrenoceptor antagonist yohimbine, confirming D2-like receptor mediation. RD-211 also exhibited high affinity for 5-HT1A receptors in radioligand binding studies [1].

Dopamine D2 receptor Cardiovascular pharmacology Stereoselectivity

3-Amino Substitution vs. 1-Amino Substitution: Structural Implications for CNS Activity

The 3-amino substitution of the target compound distinguishes it from the more extensively studied 1-aminoindan scaffold (e.g., rasagiline and related MAO-B inhibitors). Patent literature identifies aminoindan derivatives of formula I—encompassing 1-aminoindan and 2-aminoindan scaffolds—as possessing dopamine-stimulating (anti-Parkinson) effects and CNS activity [1]. The 3-amino-2,3-dihydro-1H-inden-4-ol scaffold, with its unique amino group positioning on the saturated five-membered ring, offers a structurally distinct platform for developing CNS-active agents that may circumvent known SAR limitations of the 1-aminoindan series.

Aminoindan scaffold CNS drug development Structural biology

Stereochemical Differentiation: (R)- and (S)-3-Amino-2,3-dihydro-1H-inden-4-ol as Discrete Procurement Entities

The target compound exists as a racemic mixture (CAS 58350-01-9), with discrete (R)- and (S)-enantiomers available under distinct CAS registrations: (R)-enantiomer as CAS 215362-46-2 and (S)-enantiomer as CAS 215362-47-3 . This stereochemical differentiation is pharmacologically relevant: SAR studies on the structurally related 4-hydroxy-2-di-n-propylaminoindan demonstrated stereoselective dopamine D2-like receptor activity, with the R-isomer exhibiting significantly greater potency than the S-isomer [1]. For researchers requiring stereochemically defined starting materials or investigating enantioselective pharmacology, the availability of discrete enantiomers is a critical procurement consideration.

Stereochemistry Chiral resolution Enantioselective pharmacology

3-Amino-2,3-dihydro-1H-inden-4-ol (CAS 58350-01-9) – Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery Programs Requiring Dopaminergic Activity Without α2-Adrenergic Off-Target Effects

Based on class-level SAR evidence that 4-hydroxy substitution confers dopamine D2-like receptor activity while maintaining inactivity at α2-adrenoceptors [1], 3-amino-2,3-dihydro-1H-inden-4-ol is suitable as a scaffold for CNS discovery programs targeting dopamine-mediated pathways. The compound provides a starting point distinct from unsubstituted aminoindans, which lack dopaminergic activity in cardioaccelerator nerve preparations [1]. Researchers should consider enantiomer-specific procurement given documented stereoselectivity in related 4-hydroxy aminoindan series [1].

Immuno-Oncology Target Identification: IDO Inhibition Screening

BindingDB records confirm that 3-amino-2,3-dihydro-1H-inden-4-ol has been evaluated for indoleamine 2,3-dioxygenase (IDO) inhibitory activity [2]. IDO is a key immunomodulatory target in cancer immunotherapy. This positions the compound in a distinct target space compared to other aminoindan derivatives that have been characterized primarily for monoamine transporter interactions (SERT, NET, DAT) [3]. Investigators exploring IDO-targeting small molecules should consider this scaffold over monoamine transporter-focused aminoindan analogs.

Synthetic Building Block for CNS-Active Pharmaceutical Intermediates

The 3-amino-4-hydroxy substitution pattern provides a chemically stable free base scaffold [4], in contrast to the inherently unstable 5-OH regioisomer. This stability, combined with documented utility as an intermediate for antidepressant drugs and identification in patent literature for CNS-active aminoindan derivatives [5], makes the compound a viable building block for synthesizing novel CNS-targeted agents. The availability of both racemic and enantiomerically pure forms supports chiral synthesis applications.

Scaffold-Hopping from Clinically Validated 1-Aminoindan Series

The 1-aminoindan scaffold (e.g., rasagiline) is clinically established for Parkinson's disease via MAO-B inhibition. Patent literature indicates that aminoindan derivatives broadly possess dopamine-stimulating CNS effects [5]. The 3-amino substitution pattern offers a structurally distinct scaffold for programs seeking to bypass existing IP constraints on 1-aminoindan derivatives while maintaining potential CNS activity. The 4-hydroxy group further differentiates the scaffold by conferring dopaminergic activity not present in unsubstituted aminoindans [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-2,3-dihydro-1H-inden-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.